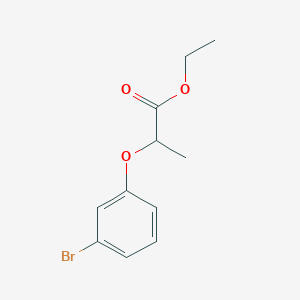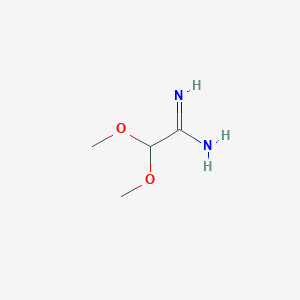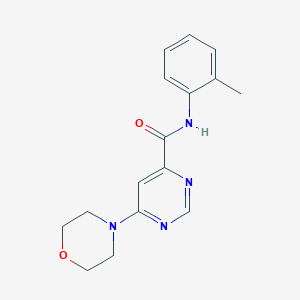
Ethyl 2-(3-bromophenoxy)propanoate
Vue d'ensemble
Description
Ethyl 2-(3-bromophenoxy)propanoate is a chemical compound with the molecular formula C11H13BrO3 . It has a molecular weight of 273.12 . The IUPAC name for this compound is ethyl 2-(3-bromophenyl)propanoate .
Molecular Structure Analysis
The InChI code for Ethyl 2-(3-bromophenoxy)propanoate is 1S/C11H13BrO2/c1-3-14-11(13)8(2)9-5-4-6-10(12)7-9/h4-8H,3H2,1-2H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
Ethyl 2-(3-bromophenoxy)propanoate is typically stored in a refrigerated environment .Applications De Recherche Scientifique
Organic Synthesis Intermediate
Ethyl 2-(3-bromophenoxy)propanoate: is commonly used as an intermediate in organic synthesis. It can be utilized to prepare various pharmacologically active molecules through subsequent reactions such as nucleophilic substitution or coupling reactions .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a building block for the synthesis of a wide range of therapeutic agents. Its bromophenoxy moiety is particularly useful in creating new chemical entities that may exhibit biological activity .
Material Science
Researchers in material science may employ Ethyl 2-(3-bromophenoxy)propanoate to synthesize novel polymers or co-polymers. The presence of the bromine atom allows for further functionalization, which can lead to materials with unique properties .
Agricultural Chemistry
In the field of agricultural chemistry, this compound can be modified to produce herbicides, pesticides, or fungicides. Its structural flexibility enables the creation of compounds that can interact with specific biological targets in pests .
Catalyst Development
Ethyl 2-(3-bromophenoxy)propanoate: can be used in the development of catalysts. The bromine atom can be replaced with other catalytically active sites, which can then be used to accelerate various chemical reactions .
Analytical Standards
Due to its well-defined structure, Ethyl 2-(3-bromophenoxy)propanoate can be used as a reference compound or analytical standard in chromatography and mass spectrometry applications .
Fluorescent Probes
The compound’s structure is amenable to modifications that can lead to the development of fluorescent probes. These probes can be used in bioimaging to track biological processes in real-time .
Cross-Coupling Reactions
Lastly, Ethyl 2-(3-bromophenoxy)propanoate is valuable in cross-coupling reactions, which are pivotal in creating complex organic molecules. The bromine atom acts as a good leaving group, facilitating the formation of carbon-carbon bonds .
Propriétés
IUPAC Name |
ethyl 2-(3-bromophenoxy)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-3-14-11(13)8(2)15-10-6-4-5-9(12)7-10/h4-8H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUQGBQWTMLYAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-bromophenoxy)propanoate | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Spiro[2.3]hexane-5-carbothioamide](/img/structure/B2778690.png)
![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(3-morpholinopropyl)acetamide](/img/structure/B2778691.png)

![1-[2-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid](/img/structure/B2778694.png)

![6-(azepan-1-yl)-2-(3-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2778698.png)
![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(4,4-difluorocyclohexyl)methanone](/img/structure/B2778699.png)
![5-((4-Benzylpiperazin-1-yl)(4-bromophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2778700.png)

![2-({1-[4-(Trifluoromethoxy)benzenesulfonyl]pyrrolidin-3-yl}oxy)quinoxaline](/img/structure/B2778702.png)
![2-(7-Methylimidazo[1,2-a]pyridin-2-yl)ethanamine](/img/structure/B2778705.png)
